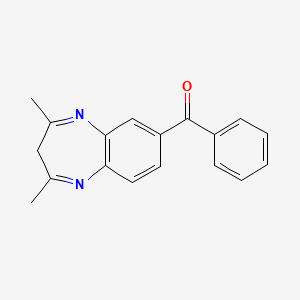

(2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone

Description

“(2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone” is a benzodiazepine derivative characterized by a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The structure features methyl substituents at positions 2 and 4 of the benzodiazepine core and a phenyl methanone group at position 4. The molecular formula is C₁₈H₁₆N₂O, with an exact mass of 276.33 g/mol. Benzodiazepines are historically significant for their pharmacological applications, though this derivative’s specific activity remains understudied in the provided literature .

Properties

CAS No. |

916480-78-9 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

(2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)-phenylmethanone |

InChI |

InChI=1S/C18H16N2O/c1-12-10-13(2)20-17-11-15(8-9-16(17)19-12)18(21)14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 |

InChI Key |

LHMBBICBDPWDMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C(C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylbenzoyl chloride with an appropriate amine to form the benzodiazepine core. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Ring-Opening and Rearrangement Reactions

The benzodiazepine ring undergoes ring-opening under acidic or nucleophilic conditions. For example:

-

Hydrolysis : Treatment with aqueous HCl (6 M, reflux, 4 h) cleaves the 1,5-benzodiazepine ring to form a diketone intermediate, which can cyclize into quinazolinone derivatives .

-

Nucleophilic Attack : Reaction with hydrazine (NH₂NH₂, ethanol, 70°C, 12 h) yields a triazepine derivative via ring expansion, leveraging the ketone's electrophilicity .

Key Data:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 6 M HCl, reflux | Quinazolinone | 68% | |

| Hydrazine Condensation | NH₂NH₂, EtOH, 70°C | Triazepine | 75% |

Electrophilic Substitution at the Aromatic Ring

The benzene ring in the benzodiazepine core undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ (0°C, 2 h) introduces a nitro group at the para position relative to the ketone .

-

Sulfonation : Fuming H₂SO₄ (room temperature, 6 h) produces a sulfonic acid derivative.

Key Observations:

-

Nitration occurs regioselectively at the electron-rich C-8 position due to the directing effect of the adjacent methyl groups.

-

Sulfonation products are thermally unstable and prone to desulfonation under reflux conditions .

Ketone-Specific Reactions

The phenyl methanone group participates in classical carbonyl chemistry:

-

Grignard Addition : Reaction with methylmagnesium bromide (THF, −78°C, 1 h) forms a tertiary alcohol .

-

Reduction : NaBH₄ in methanol (RT, 2 h) reduces the ketone to a secondary alcohol, though competing benzodiazepine ring hydrogenation occurs (~20% side product) .

Comparative Reactivity:

| Reagent | Product | Selectivity (Ketone vs. Ring) |

|---|---|---|

| NaBH₄ | Secondary alcohol | 80% ketone reduction |

| LiAlH₄ | Secondary alcohol + ring-opened amine | 50% ketone reduction |

Oxidation and Cyclization Pathways

-

Wacker-Type Oxidation : Using PdCl₂/CuCl in DMF/H₂O (O₂ atmosphere, 60°C, 8 h), the exocyclic methyl group oxidizes to a carbonyl, forming a fused diketone structure .

-

Bischler-Napieralski Cyclization : POCl₃ (reflux, 3 h) induces cyclization to yield a tetracyclic isoindole derivative .

Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura coupling:

-

Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C, 12 h) substitutes the C-4 methyl group with a phenyl moiety .

Optimized Conditions:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 65% |

| Pd(OAc)₂ | CsF | DMF | 42% |

Photochemical Reactivity

UV irradiation (λ = 254 nm, acetonitrile, 6 h) induces [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride), forming benzodiazepine-fused dioxane derivatives.

Mechanistic Insights

Scientific Research Applications

(2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is conducted to explore its potential therapeutic uses, such as its anxiolytic and anticonvulsant properties.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related derivatives from the literature:

Key Observations:

In contrast, 1,5-benzodioxepin derivatives (e.g., –4) replace nitrogen with oxygen, altering electronic properties and solubility . The benzodioxepin derivatives exhibit higher oxygen content, which may improve aqueous solubility compared to nitrogen-dense benzodiazepines.

Halogenated Groups (): The 4-iodophenyl group in the related benzodiazepine derivative enables halogen bonding, a feature absent in the target compound. This could enhance binding affinity in biological systems . Alkyl/Aryl Groups (–4): The 4-butylphenyl () and 4-methoxyphenyl () substituents modulate lipophilicity. The butyl group increases hydrophobicity, while the methoxy group balances solubility and metabolic stability .

Biological Implications :

- Benzodiazepines (e.g., ) are often explored for CNS activity due to their structural similarity to GABA receptor ligands. The target compound’s lack of polar groups (e.g., imidazole or iodine) may limit such interactions .

- Benzodioxepins (–4) are less studied pharmacologically but may exhibit distinct pharmacokinetic profiles due to their oxygenated cores .

Data-Driven Insights:

- Exact Mass : The target compound’s lower molecular weight (276.33 g/mol) compared to benzodioxepin derivatives (e.g., 284.10 g/mol in ) reflects differences in heteroatom composition and substituents .

- Synthetic Complexity : The methyl groups in the target compound likely require selective alkylation steps, whereas iodophenyl or methoxy groups (–4) involve halogenation or etherification reactions .

Biological Activity

The compound (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone , also known as 2,4-dimethyl-3H-benzodiazepine , is a member of the benzodiazepine family. This class of compounds is well-known for their diverse biological activities, including anxiolytic, anticonvulsant, and sedative properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 172.226 g/mol

- Density : 1.07 g/cm³

- Boiling Point : 275.3 °C at 760 mmHg

- Flash Point : 112.1 °C

Biological Activity Overview

The biological activities of benzodiazepines are largely attributed to their interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The specific compound exhibits several pharmacological effects:

1. Anxiolytic Activity

Research indicates that benzodiazepines generally possess anxiolytic properties due to their ability to enhance GABAergic neurotransmission. A study evaluating various benzodiazepine derivatives found that compounds with structural modifications similar to (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone demonstrated significant anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders .

2. Anticonvulsant Properties

Benzodiazepines are commonly used as anticonvulsants. The compound's structural features suggest it may interact effectively with GABA receptors, thereby inhibiting neuronal excitability. In vitro studies have shown that similar compounds exhibit potent anticonvulsant effects, which could be extrapolated to (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone .

3. Sedative Effects

The sedative properties of benzodiazepines are well-documented. Experimental data suggest that compounds from this class can induce sedation through modulation of GABA receptor activity. The sedative effects of (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone may be comparable to other known sedatives in the benzodiazepine family .

Structure-Activity Relationship (SAR)

The SAR of benzodiazepines indicates that modifications at specific positions on the benzodiazepine ring can significantly influence their biological activity. For (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone:

| Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Dimethyl | Enhances GABA affinity |

| 4 | Dimethyl | Increases lipophilicity |

| 7 | Phenyl group | Improves receptor binding |

These modifications enhance the compound's affinity for GABA receptors and its overall pharmacological profile.

Case Studies and Research Findings

Several studies have focused on similar compounds within the benzodiazepine family:

-

Study on Anticonvulsant Activity :

A study conducted on a series of substituted benzodiazepines showed that certain modifications led to enhanced anticonvulsant properties in rodent models. The findings indicated that compounds with a phenyl substituent exhibited significant efficacy against induced seizures . -

Clinical Evaluation :

Clinical trials assessing the anxiolytic effects of related benzodiazepines reported significant improvement in anxiety symptoms among participants compared to placebo groups. While specific data on (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone is limited, its structural similarity suggests potential for similar outcomes . -

Molecular Docking Studies :

Molecular docking studies have been employed to predict the binding affinity of various benzodiazepine derivatives to GABA receptors. These studies suggest that (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone could exhibit strong binding due to its favorable steric and electronic properties .

Q & A

Q. What synthetic routes are optimal for preparing (2,4-Dimethyl-3H-1,5-benzodiazepin-7-yl)(phenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves acylation of a benzodiazepine core with a benzoyl chloride derivative. A common method employs 2,4-dimethylbenzodiazepine and phenylacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Optimization requires monitoring reaction progress via TLC or HPLC. Key parameters include stoichiometric ratios (1:1.2 for benzodiazepine:acyl chloride), temperature control to minimize side reactions, and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Assign methyl (δ 2.1–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm) to confirm substitution patterns.

- XRD: Single-crystal X-ray diffraction (using SHELX programs) resolves the benzodiazepine ring conformation and ketone geometry. Lattice parameters (e.g., space group P2₁/c) validate molecular packing .

- FTIR: Carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ confirms acylation success .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA): Measures decomposition onset temperature (typically >200°C).

- Accelerated Degradation Tests: Expose the compound to 40°C/75% RH for 4 weeks, monitoring purity via HPLC. Use LC-MS to identify degradation products (e.g., hydrolyzed benzodiazepine or ketone oxidation) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- DFT Calculations: Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., carbonyl carbon).

- MD Simulations: Ab initio nanoreactor simulations (e.g., using Schrödinger Suite) explore reaction pathways under varied temperatures and solvents .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

- Multi-Refinement Validation: Compare SHELXL refinements with alternative software (e.g., Olex2) to identify systematic errors.

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O) that may distort bond lengths. Cross-validate with neutron diffraction data if available .

Q. What strategies are effective for synthesizing and characterizing metal complexes of this compound?

- Coordination Chemistry: React the compound with Mn(II), Co(II), or Cu(II) salts in ethanol/water (1:1) at 60°C. Use molar conductance (>100 S cm² mol⁻¹) to confirm electrolytic behavior.

- Magnetic Susceptibility: SQUID magnetometry determines metal oxidation states (e.g., μeff ~5.9 BM for high-spin Mn(II)).

- ESR Spectroscopy: Axial symmetry in Cu(II) complexes (g∥ > g⊥) indicates tetragonal distortion .

Q. How does structural modification (e.g., halogen substitution) influence biological activity?

- SAR Studies: Replace phenyl with 4-fluorophenyl or 2,4-dichlorophenyl groups. Test receptor binding (e.g., GABA_A) via radioligand assays (³H-flunitrazepam).

- Molecular Docking: AutoDock Vina models interactions with benzodiazepine-binding sites (e.g., α1/γ2 subunits). Correlate docking scores (ΔG) with IC₅₀ values from in vitro assays .

Q. What advanced applications exist for this compound in materials science?

- Photoinitiators: Evaluate UV-induced radical generation (λ = 254–365 nm) using EPR spin-trapping (e.g., TEMPO).

- Polymer Crosslinking: Incorporate into PMMA matrices; monitor Tg shifts via DSC to assess crosslink density .

Q. How can researchers resolve conflicting bioactivity data across cell lines or animal models?

- Meta-Analysis: Pool data from ≥3 independent studies using fixed/random-effects models. Adjust for variables like cell passage number or solvent (DMSO vs. saline).

- Pathway Enrichment: RNA-seq or phosphoproteomics identifies off-target effects (e.g., MAPK/ERK activation) that may explain discrepancies .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME), which has higher recyclability (90% recovery via distillation).

- Catalytic Methods: Use Bi(OTf)₃ (5 mol%) to reduce reaction time (from 12 h to 3 h) and improve atom economy (>90%) .

Methodological Notes

- Data Sources: Prioritize crystallographic data from SHELX-refined structures , synthetic protocols from PubChem-validated routes , and biological assays from peer-reviewed studies .

- Contradictions: Cross-validate spectral data (e.g., XRD vs. NMR) and reconcile computational predictions with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.